![molecular formula C8H6FNS B13120587 6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
6-Fluorobenzo[b]thiophen-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluorobenzo[b]thiophen-5-amine is a heterocyclic organic compound that features a benzothiophene core with a fluorine atom at the 6-position and an amine group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[b]thiophen-5-amine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
6-Fluorobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
6-Fluorobenzo[b]thiophen-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
作用机制
The mechanism of action of 6-Fluorobenzo[b]thiophen-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
Benzo[b]thiophene: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
6-Fluorobenzo[b]thiophene: Similar structure but without the amine group, affecting its biological activity.
Benzo[b]thiophen-5-amine: Similar structure but without the fluorine atom, impacting its electronic properties.
Uniqueness
6-Fluorobenzo[b]thiophen-5-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct electronic and steric properties
属性
分子式 |
C8H6FNS |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
6-fluoro-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6FNS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H,10H2 |
InChI 键 |
AOBIFEZPNCDPPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=CC(=C(C=C21)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


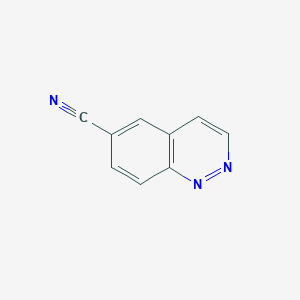

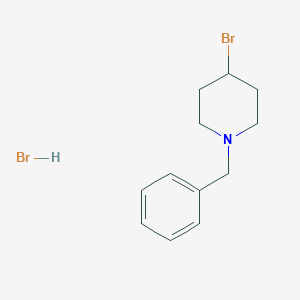

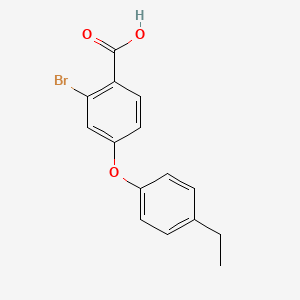
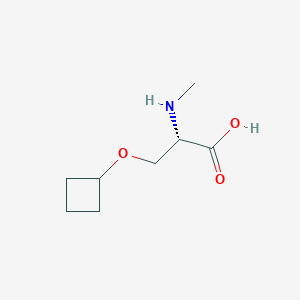
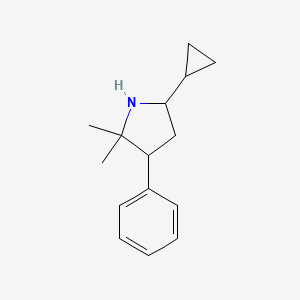

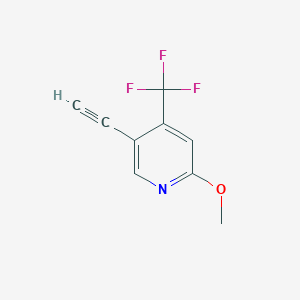
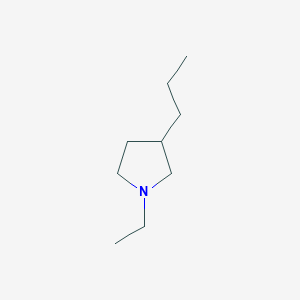
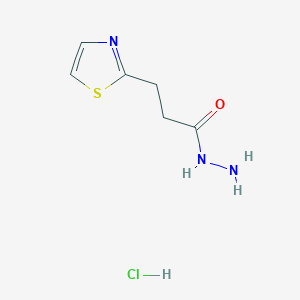
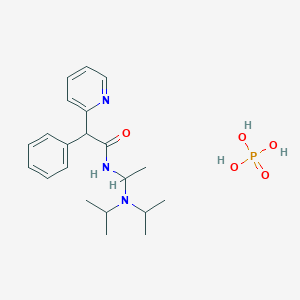
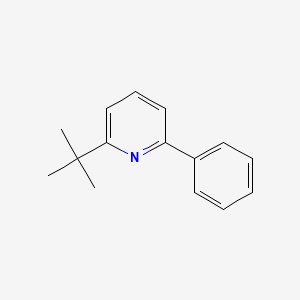
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
